N-(4-acetyl-3-hydroxyphenyl)acetamide shares a similar structure with paracetamol (acetaminophen), a widely used pain reliever and fever reducer. This suggests potential for investigation into its analgesic or antipyretic properties [].
The presence of functional groups like acetyl and hydroxy suggests the possibility of using N-(4-acetyl-3-hydroxyphenyl)acetamide as a starting point for the synthesis of novel molecules with potential medicinal applications. Further research would be required to explore this avenue [, ].
N-(4-acetyl-3-hydroxyphenyl)acetamide is a chemical compound characterized by the molecular formula and a molecular weight of approximately 193.20 g/mol. It features a phenolic structure with an acetyl group and a hydroxy group, contributing to its potential biological activities. The compound has been identified by its CAS number 40547-58-8 and is recognized for its various applications in pharmaceutical chemistry and organic synthesis.
These reactions are essential for modifying the compound to enhance its biological activity or for synthesizing related compounds.
Research indicates that N-(4-acetyl-3-hydroxyphenyl)acetamide exhibits notable biological activities:
The synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide can be achieved through various methods:
N-(4-acetyl-3-hydroxyphenyl)acetamide finds applications in several fields:
Studies on N-(4-acetyl-3-hydroxyphenyl)acetamide's interactions with biological systems are crucial for understanding its pharmacodynamics:
N-(4-acetyl-3-hydroxyphenyl)acetamide shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
N-(3-acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 | 0.86 | Different positioning of acetyl and hydroxy groups |
N-(3-acetyl-2-hydroxyphenyl)acetamide | 103205-33-0 | 0.83 | Variation in hydroxy group position |
N-(4-hydroxy-3-methylphenyl)acetamide | 16375-90-9 | 0.81 | Contains a methyl substituent |
1-(5-amino-2-hydroxyphenyl)ethanone | 50-80-6 | 0.82 | Amino group present instead of acetyl |
The uniqueness of N-(4-acetyl-3-hydroxyphenyl)acetamide lies in its specific arrangement of functional groups which may influence its biological activity differently compared to these similar compounds.